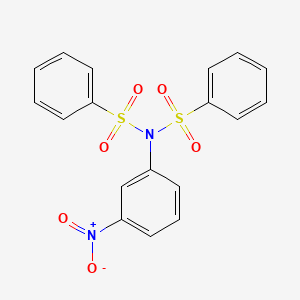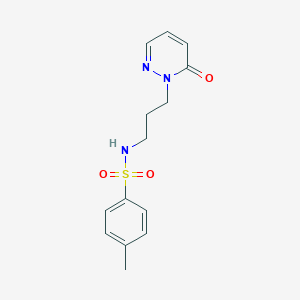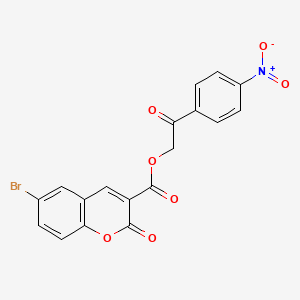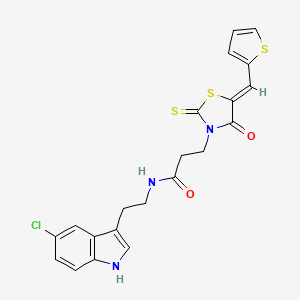
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one, also known as CBL-0158, is a novel small molecule compound with potential applications in scientific research. CBL-0158 is a selective inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in regulating inflammation, immune response, and cell survival.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
The compound 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one is a subject of interest in synthetic chemistry, particularly in the context of histamine H(3) receptor antagonists and sigma-2 receptor ligands. One study details the synthesis of a related hydroxyproline-based H(3) receptor antagonist, emphasizing the desymmetrization of homopiperazine and a nonextractive sodium triacetoxyborohydride reaction workup (Pippel et al., 2010). Another study reports on sigma-2 receptor ligands with anticancer activity, showcasing the synthesis of new analogs with sub-micromolar activity against various cancer cell lines (Asong et al., 2019).
Anticancer Activities
Significant research has been conducted on the anticancer properties of compounds structurally similar to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one. One example involves the investigation of SYA013 as a sigma-2 receptor ligand, which has shown inhibition of several cancer cell lines, demonstrating the potential therapeutic applications of these compounds in oncology (Asong et al., 2019).
Chemical Structure and Binding Affinity
Structure-activity relationship (SAR) studies provide insights into how structural modifications affect the binding affinity of compounds at various receptor subtypes. Such studies have been carried out for homopiperazine analogs of haloperidol, revealing new agents with potential as antipsychotic drugs (Peprah et al., 2012).
Synthesis and Pharmacological Screening
The synthesis and pharmacological evaluation of novel derivatives, including those related to benzodiazepines, have been explored for their antimicrobial, analgesic, and anti-inflammatory activities. This research highlights the diverse potential applications of these compounds in treating various conditions (Bhat et al., 2014).
Propriétés
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-17-8-2-1-5-15(17)9-10-18(22)21-12-4-11-20(13-14-21)16-6-3-7-16/h1-2,5,8,16H,3-4,6-7,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKHFFBZVGQNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2749569.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2749573.png)
![4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2749574.png)
![6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2749576.png)


![2-[(4-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2749582.png)

![5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2749586.png)
![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2749587.png)
![(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride](/img/structure/B2749588.png)

